Cas no 478261-36-8 (1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME])

1-Phenyl-1H-indole-2,3-dione 3-[O-(3-methylbenzyl)oxime] is a chemically modified indole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a phenyl-substituted indole core coupled with a 3-methylbenzyloxime group, enhancing its reactivity and versatility in synthetic pathways. This compound may serve as a key intermediate in the development of heterocyclic compounds, particularly in the synthesis of biologically active molecules. Its stability and well-defined molecular architecture make it suitable for controlled reactions, including cyclization and functionalization processes. Researchers may explore its utility in medicinal chemistry, given the pharmacological relevance of indole-based scaffolds. Proper handling and storage are recommended to maintain its integrity.
1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] structure
478261-36-8 structure
Product Name:1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME]
CAS No:478261-36-8
MF:C22H18N2O2
MW:342.390525341034
CID:5270679
Update Time:2025-05-22

1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] Chemical and Physical Properties

Names and Identifiers

    • 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME]
    • (3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
    • 1H-Indole-2,3-dione, 1-phenyl-, 3-[O-[(3-methylphenyl)methyl]oxime]
    • (3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one
    • Inchi: 1S/C22H18N2O2/c1-16-8-7-9-17(14-16)15-26-23-21-19-12-5-6-13-20(19)24(22(21)25)18-10-3-2-4-11-18/h2-14H,15H2,1H3/b23-21+
    • InChI Key: LMKFVJHQWLSMJX-XTQSDGFTSA-N
    • SMILES: O(CC1C=CC=C(C)C=1)/N=C1/C(N(C2C=CC=CC=2)C2C=CC=CC=2/1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 526
  • XLogP3: 4.9
  • Topological Polar Surface Area: 41.9

1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
9L-357S-1MG
1-phenyl-1H-indole-2,3-dione 3-[O-(3-methylbenzyl)oxime]
478261-36-8 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
9L-357S-5MG
1-phenyl-1H-indole-2,3-dione 3-[O-(3-methylbenzyl)oxime]
478261-36-8 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
9L-357S-10MG
1-phenyl-1H-indole-2,3-dione 3-[O-(3-methylbenzyl)oxime]
478261-36-8 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
9L-357S-50MG
1-phenyl-1H-indole-2,3-dione 3-[O-(3-methylbenzyl)oxime]
478261-36-8 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
9L-357S-100MG
1-phenyl-1H-indole-2,3-dione 3-[O-(3-methylbenzyl)oxime]
478261-36-8 >90%
100mg
£110.00 2025-02-09

1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] Related Literature

Additional information on 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME]

Chemical Compound CAS No 478261-36-8: 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME]

The compound with CAS No 478261-36-8, commonly referred to as 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME], is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials.

The chemical structure of 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] consists of an indole dione core, which is a bicyclic structure comprising an indole ring fused with a diketone group. The presence of the phenyl group attached to the indole ring adds to the molecule's aromaticity and stability. Additionally, the oxime substituent at position 3 introduces a nitrogen-containing functional group, which can participate in various chemical reactions and interactions. The methylbenzyl group further enhances the molecule's hydrophobicity and potential for bioavailability.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its ability to act as a kinase inhibitor, which is a critical target in cancer therapy. The indole dione moiety has been shown to exhibit significant binding affinity to certain protein kinases, making it a promising candidate for drug design. Furthermore, the oxime group can undergo various post-synthetic modifications, allowing for fine-tuning of the molecule's pharmacokinetic properties.

In addition to its pharmacological applications, 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] has also been investigated for its role in materials science. Its aromatic structure and functional groups make it suitable for use in organic electronics and optoelectronic devices. Recent research has demonstrated its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate efficient charge transport and emit light at specific wavelengths.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole dione core. This is followed by the introduction of the phenyl group and subsequent functionalization with the oxime substituent. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic coupling reactions, has significantly improved the efficiency and scalability of this process.

From an environmental perspective, CAS No 478261-36-8 has been studied for its biodegradability and eco-toxicological profile. Preliminary findings suggest that it exhibits moderate biodegradability under aerobic conditions, making it a more sustainable option compared to some other synthetic compounds. However, further research is needed to fully assess its environmental impact and develop strategies for safe disposal.

In conclusion, 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(3-METHYLBENZYL)OXIME] (CAS No 478261-36-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.

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